molecular formula C17H14N2O2 B5720280 (4E)-4-(3-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione

(4E)-4-(3-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B5720280
M. Wt: 278.30 g/mol
InChI Key: LXPUOCCHIOCFKW-RVDMUPIBSA-N
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Description

(4E)-4-(3-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione is an organic compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring substituted with a phenyl group and a 3-methylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(3-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 3-methylbenzaldehyde with 1-phenyl-3,5-dioxopyrazolidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(3-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and 3-methylbenzylidene groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-4-(3-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-(3-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-(3-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione can be compared with other pyrazolidine derivatives, such as:
    • (4E)-4-(4-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione
    • (4E)-4-(2-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4E)-4-[(3-methylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-6-5-7-13(10-12)11-15-16(20)18-19(17(15)21)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,20)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPUOCCHIOCFKW-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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